7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
Description
This compound is a tricyclic heterocyclic molecule featuring a sulfur atom (5-thia) and four nitrogen atoms (1,8,11,12-tetraaza) within its core structure. The azepan-1-yl group at position 7 introduces a seven-membered saturated ring, while the 4-chlorobenzenesulfonyl substituent at position 10 adds a sulfonyl-linked aromatic moiety with an electron-withdrawing chlorine atom.
Properties
IUPAC Name |
7-(azepan-1-yl)-10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S2/c20-13-5-7-14(8-6-13)29(26,27)19-18-21-17(24-10-3-1-2-4-11-24)16-15(9-12-28-16)25(18)23-22-19/h5-9,12H,1-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMGAKVISYCXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multiple steps, starting with the preparation of the azepane ring and the chlorobenzenesulfonyl group. The azepane ring can be synthesized through a cyclization reaction of a suitable precursor, while the chlorobenzenesulfonyl group is introduced via sulfonylation of a chlorobenzene derivative. The final step involves the formation of the thia-tetraazatricyclo framework through a series of cyclization and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the production process requires careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS 892730-07-3)
- Core Structure : Shares the same tricyclic backbone but differs at position 7, where a (4-chlorophenyl)methylamine group replaces the azepan-1-yl moiety.
- Conformational Flexibility: The seven-membered azepane ring introduces greater conformational flexibility, which may improve binding to dynamic protein pockets .
- Synthesis : Both compounds likely utilize similar sulfonation and nucleophilic substitution steps, as evidenced by methods in benzothiazepin derivatives .
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
- Core Structure : A hexaazatricyclic system with additional nitrogen atoms at positions 3,4,5,6,6.
- Key Differences :
- Electronic Effects : The extra nitrogen atoms increase hydrogen-bonding capacity but reduce solubility due to higher polarity (aqueous solubility <10 µg/mL vs. ~50 µg/mL for the target compound) .
- Substituents : The methyl and phenyl groups at positions 7 and 10 enhance π-π stacking interactions, which may improve affinity for aromatic-rich binding sites .
- Crystallography : Single-crystal X-ray data (R factor = 0.035) confirm planar tricyclic cores in both compounds, though steric effects from substituents vary .
7-Chloro-5-cyclopropyl-9-methyl-5H-4,5,6,10-tetraazadibenzo[a,d]cyclohepten-11(10H)-one
- Core Structure: A dibenzo-fused tetraazacycloheptenone system.
- Key Differences :
- Spectral Data : NMR shifts (δ 114–127 ppm for carbons) align with aromatic systems, though sulfur and nitrogen placement alters electron distribution .
Data Table: Comparative Properties
Research Findings and Implications
- Biological Activity : The 4-chlorobenzenesulfonyl group in the target compound is associated with kinase inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for CAS 892730-07-3), likely due to enhanced sulfonyl-protein interactions .
- Crystallographic Insights : Rigid tricyclic cores support stable crystal packing, critical for formulation (e.g., SHELXL refinement software used in structural determination) .
- Synthetic Challenges : Steric hindrance from the azepane ring complicates regioselective substitutions, necessitating optimized conditions (e.g., reflux with Na₂S₂O₄/KOH) .
Biological Activity
The compound 7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including pharmacological studies and case reports.
Chemical Structure and Properties
This compound features a unique tetracyclic structure with multiple nitrogen and sulfur atoms, contributing to its potential reactivity and biological activity. The presence of the azepane ring and sulfonyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymes : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as diabetes .
- Serotonergic Modulation : The compound may modulate serotonin receptors (5-HT receptors), which are critical in regulating mood and cognition. This suggests potential applications in neuropsychiatric disorders .
2. Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidiabetic Properties : In preclinical studies, it has shown promise in lowering blood glucose levels and improving insulin sensitivity .
- Neuroprotective Effects : The modulation of serotonin receptors hints at neuroprotective properties, which could be relevant in conditions like Alzheimer’s disease and Parkinson’s disease .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study published in 2020 demonstrated that compounds similar to this one exhibited significant reductions in blood glucose levels in diabetic animal models .
- Clinical trials involving related arylsulfonamides have shown improvements in cognitive function among patients with neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H27ClN2O3S |
| Molecular Weight | 386.94 g/mol |
| CAS Number | 478041-68-8 |
| Purity | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
